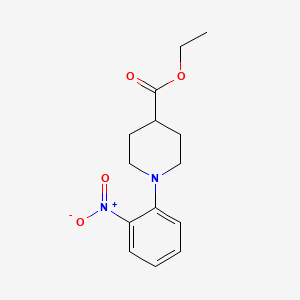

![molecular formula C14H22N4O3S B1422304 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea CAS No. 1240528-70-4](/img/structure/B1422304.png)

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

Overview

Description

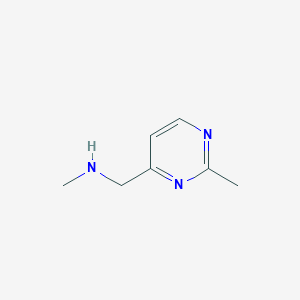

“3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea” is a chemical compound with the CAS Number: 1240528-70-4 . It has a molecular weight of 326.42 . The IUPAC name for this compound is N-[1-(ethylsulfonyl)-4-piperidinyl]-N’-(2-pyridinylmethyl)urea .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Corrosion Inhibition

- Interactions and Inhibition Effect of Urea-Derived Mannich Bases on a Mild Steel Surface in HCl : Research has shown that urea-derived Mannich bases, such as those including pyridin-4-yl and piperidin-4-yl groups, can act as effective corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. The study indicates that these compounds adhere to the steel surface following Langmuir's adsorption isotherm, and their molecular structure significantly influences their inhibition efficiencies (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Agricultural Chemistry

- Degradation of Imazosulfuron in Soil : Imazosulfuron, a herbicide with a similar chemical structure, undergoes degradation in soil under both aerobic and anaerobic conditions. This research helps in understanding the environmental fate of such chemicals, particularly their breakdown products and degradation pathways (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).

Synthesis and Pharmacology

- 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Soluble Epoxide Hydrolase : This study involves the synthesis of 1,3-disubstituted ureas with a piperidyl moiety, examining their role as inhibitors of soluble epoxide hydrolase in both humans and mice. These inhibitors showed substantial pharmacokinetic improvements and potential in reducing inflammatory pain (Rose et al., 2010).

Chemical Synthesis Methods

- Steric Carbonyl Protection Metalation and Cleavage of Highly Hindered Ureas : This research discusses the methods of metalation and cleavage of ureas, including those with piperidine derivatives. It offers insights into the synthesis and handling of sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).

Anion Binding Studies

- Binding of Polyatomic Anions with Protonated Ureido-pyridyl Ligands : This paper reports on the synthesis of ureido-pyridyl ligands and their solid-state anion binding studies. Such research can be essential for understanding the interactions and potential applications of these compounds in various fields (Marivel, Arunachalam, & Ghosh, 2011).

Luminescence and Photophysics

- Assemblies of Salts of Urea and Thiourea Derivatives and Release of Host from Composites with Calcium Oxide : This study focuses on the structural characterization and photoluminescence of salts derived from urea and thiourea compounds, providing insights into their potential use in photophysical applications (Baruah & Brahma, 2023).

Safety and Hazards

properties

IUPAC Name |

1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSCCELZKRYXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)